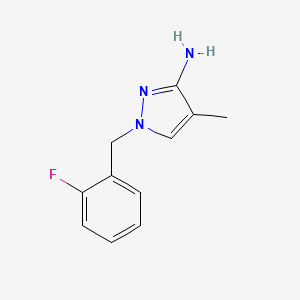
1-(2-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorobenzyl group attached to the pyrazole ring
准备方法
合成路线和反应条件
1-(2-氟苄基)-4-甲基-1H-吡唑-3-胺的合成通常包括以下步骤:
吡唑环的形成: 吡唑环可以通过肼与1,3-二酮在酸性或碱性条件下的反应合成。
氟苄基的引入: 氟苄基可以通过亲核取代反应引入。这包括在碱(如碳酸钾)的存在下,使吡唑与2-氟苄基氯反应。
甲基化: 最后一步是吡唑环的甲基化,这可以通过在碱的存在下使用甲基碘来实现。
工业生产方法
1-(2-氟苄基)-4-甲基-1H-吡唑-3-胺的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器和自动化系统,以确保一致的质量和产量。
化学反应分析
反应类型
1-(2-氟苄基)-4-甲基-1H-吡唑-3-胺经历各种类型的化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或三氧化铬)氧化,形成相应的氧化产物。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化锂铝)进行。
取代: 亲核取代反应可以在苄基位置发生,其中氟原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 碳酸钾存在下的2-氟苄基氯。
主要形成的产物
氧化: 吡唑环的氧化衍生物。
还原: 具有改变的官能团的还原衍生物。
取代: 具有不同亲核试剂取代氟原子的取代衍生物。
科学研究应用
1-(2-氟苄基)-4-甲基-1H-吡唑-3-胺在科学研究中有几种应用:
化学: 用作合成更复杂有机分子的中间体。
生物学: 研究其潜在的生物活性,包括抗菌和抗炎特性。
医学: 由于其独特的化学结构,被探索为各种疾病的潜在治疗剂。
工业: 用于开发新材料和化学工艺。
作用机制
1-(2-氟苄基)-4-甲基-1H-吡唑-3-胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可能通过抑制某些酶或受体而发挥作用,从而导致一系列生化事件。确切的分子途径和靶标仍在研究中,但据信它可以调节参与炎症和细胞增殖的信号通路。
相似化合物的比较
类似化合物
- 1-(2-氟苄基)-1H-苯并咪唑-2-基甲醇
- 1-(4-甲基苄基)-1H-苯并咪唑-2-基甲醇
- 1-(4-氯苄基)-1H-苯并咪唑-2-基甲醇
独特性
1-(2-氟苄基)-4-甲基-1H-吡唑-3-胺由于吡唑环上同时存在氟苄基和甲基而具有独特性。这种组合赋予其独特的化学性质,如增加的亲脂性和潜在的生物活性,使其成为研究和开发的宝贵化合物。
生物活性
1-(2-Fluorobenzyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring substituted with a fluorobenzyl group and a methyl group, which significantly influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H10FN3 with a molecular weight of approximately 201.23 g/mol. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.
Antiviral Properties
Research indicates that pyrazole derivatives, including this compound, exhibit antiviral activity against various viral infections. For instance, studies have shown that certain structural analogs can inhibit viral replication through mechanisms involving interference with viral enzymes or host cell pathways.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Pyrazole derivatives are often explored for their ability to modulate inflammatory responses, making them candidates for treating inflammatory diseases.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. Similar compounds have shown selective inhibition of histone deacetylase (HDAC) enzymes, which are important in cancer biology. This suggests that this compound may also possess anticancer properties by modulating gene expression through epigenetic mechanisms .
Structure-Activity Relationship (SAR) Studies
A series of SAR studies have been conducted to explore the relationship between the chemical structure of pyrazole derivatives and their biological activities. These studies typically involve synthesizing various analogs and evaluating their potency against specific biological targets. For example, modifications to the pyrazole ring or substituents can lead to significant changes in binding affinity and selectivity .
Case Study: Anticancer Activity
In a recent study, derivatives of pyrazole were tested for their ability to inhibit the proliferation of cancer cell lines. The results indicated that certain analogs exhibited potent anticancer activity, significantly reducing cell viability in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting the potential of these compounds in cancer therapy .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₀H₁₀FN₃ | Antiviral, Anti-inflammatory, Enzyme inhibitor |
| 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine | C₁₀H₉F₂N₃ | Anti-inflammatory |
| 4-Chloro-1-(4-fluorophenyl)methyl]-1H-pyrazol-3-am | C₁₀H₉ClF₂N₂ | Potential analgesic effects |
属性
分子式 |
C11H12FN3 |
|---|---|
分子量 |
205.23 g/mol |
IUPAC 名称 |
1-[(2-fluorophenyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H12FN3/c1-8-6-15(14-11(8)13)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3,(H2,13,14) |
InChI 键 |
ZWKQDKXASNDJCR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N=C1N)CC2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















